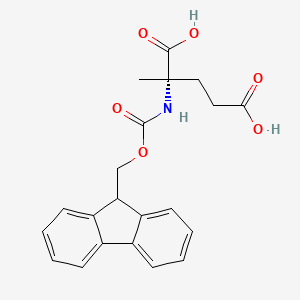

Fmoc-alpha-methyl-L-Glu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |

InChI |

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m0/s1 |

InChI Key |

YORGKHGDLMQZGF-NRFANRHFSA-N |

Isomeric SMILES |

C[C@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-alpha-methyl-L-glutamic acid: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-alpha-methyl-L-glutamic acid is a non-canonical amino acid derivative that holds significant promise for the development of novel peptide therapeutics. The incorporation of an alpha-methyl group on the glutamic acid backbone introduces conformational constraints, which can lead to peptides with enhanced proteolytic stability, increased helicity, and improved receptor binding affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes this building block ideal for solid-phase peptide synthesis (SPPS), allowing for the controlled and efficient assembly of modified peptides. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Fmoc-alpha-methyl-L-glutamic acid.

Core Properties

Physicochemical Properties

| Property | Value | Compound | Reference |

| Molecular Formula | C21H21NO6 | Fmoc-L-glutamic acid γ-methyl ester | [1] |

| Molecular Weight | 383.36 g/mol | Fmoc-L-glutamic acid γ-methyl ester | [1] |

| Appearance | White to off-white powder | Fmoc-L-glutamic acid α-allyl ester | [2] |

| Melting Point | 110 - 120 °C | Fmoc-L-glutamic acid γ-methyl ester | [1] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH2Cl2) | General for Fmoc-amino acids | [3][4] |

Spectroscopic Data (Reference Compounds)

| Technique | Data for Related Compound | Compound | Reference |

| ¹H NMR | Spectra available for L-Glutamic acid 5-methyl ester and Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester. Characteristic peaks for the Fmoc group are expected around 7.2-7.8 ppm. The alpha-methyl group would appear as a singlet in the aliphatic region. | L-Glutamic acid 5-methyl ester, Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester | [5] |

| Mass Spectrometry | LC-MS/MS methods for Fmoc-derivatized amino acids have been developed. Fragmentation patterns would be specific to the Fmoc group and the alpha-methylated glutamic acid structure. | General Fmoc-amino acids | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Fmoc-alpha-methyl-L-glutamic acid are not explicitly published. The following protocols are based on established methods for the synthesis of alpha-methylated amino acids and Fmoc-based peptide synthesis.

Synthesis of Fmoc-alpha-methyl-L-glutamic acid

The synthesis of Fmoc-alpha-methyl-L-glutamic acid can be approached through a multi-step process involving the stereoselective alpha-methylation of a protected L-glutamic acid derivative, followed by Fmoc protection.

1. Protection of L-Glutamic Acid:

-

Objective: To protect the carboxylic acid groups to prevent side reactions during methylation.

-

Procedure:

-

Suspend L-glutamic acid in a suitable solvent (e.g., methanol).

-

Add thionyl chloride dropwise at 0°C to form the dimethyl ester.

-

Protect the alpha-amino group with a suitable protecting group other than Fmoc, for example, a benzyloxycarbonyl (Cbz) group, by reacting with benzyl chloroformate in the presence of a base.

-

2. Alpha-Methylation:

-

Objective: To introduce a methyl group at the alpha-carbon stereoselectively.

-

Procedure:

-

Dissolve the protected L-glutamic acid dimethyl ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate.

-

Add methyl iodide as the methylating agent and allow the reaction to proceed.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

-

Purify the resulting alpha-methylated product by column chromatography.

-

3. Deprotection and Fmoc-Protection:

-

Objective: To remove the temporary protecting groups and introduce the Fmoc group.

-

Procedure:

-

Selectively deprotect the Cbz group by catalytic hydrogenation (e.g., using H2 and Pd/C).

-

Hydrolyze the methyl esters using a base such as lithium hydroxide.

-

Protect the free alpha-amino group with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.

-

Purify the final product, Fmoc-alpha-methyl-L-glutamic acid, by crystallization or chromatography.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-alpha-methyl-L-glutamic acid

The incorporation of Fmoc-alpha-methyl-L-glutamic acid into a peptide sequence follows standard Fmoc-SPPS protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the growing peptide chain.

-

Coupling:

-

Dissolve Fmoc-alpha-methyl-L-glutamic acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the resin and shake for a specified time (coupling of sterically hindered alpha-methylated amino acids may require longer reaction times or double coupling).

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow: Synthesis and a subsequent application in SPPS

Caption: A generalized workflow for the synthesis of Fmoc-alpha-methyl-L-glutamic acid and its subsequent use in solid-phase peptide synthesis.

Hypothetical Signaling Pathway Modulation

The biological activity of peptides containing alpha-methyl-L-glutamic acid is not well-documented. However, based on the known roles of glutamic acid as an excitatory neurotransmitter and the conformational effects of alpha-methylation, a peptide incorporating this modified amino acid could potentially modulate glutamate receptor signaling.

Caption: A hypothetical signaling pathway illustrating how a peptide containing alpha-methyl-L-glutamic acid might interact with a glutamate receptor to elicit a cellular response.

Conclusion

Fmoc-alpha-methyl-L-glutamic acid represents a valuable tool for peptide chemists and drug developers. Its unique structural features can impart desirable properties to peptides, including enhanced stability and conformational rigidity. While specific data and protocols for this particular derivative are scarce, established synthetic and analytical methods for related compounds provide a solid foundation for its preparation and use. Further research into the biological effects of peptides incorporating Fmoc-alpha-methyl-L-glutamic acid is warranted to fully explore its therapeutic potential.

References

- 1. Frontiers | NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS [frontiersin.org]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fmoc-α-methyl-L-Glutamic Acid: A Core Component for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu) is a non-canonical amino acid derivative that has garnered significant attention in the field of peptide chemistry and drug development. Its unique structural feature, the methylation at the α-carbon, imparts valuable properties to synthetic peptides, including enhanced conformational stability and increased resistance to enzymatic degradation. These characteristics make it a critical building block for the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications, synthesis, and experimental considerations for the use of Fmoc-α-Me-L-Glu in modern peptide research.

Core Applications in Peptide Science

The incorporation of Fmoc-α-Me-L-Glu into peptide sequences is primarily driven by the desire to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and short half-life.

Conformational Constraint and Secondary Structure Stabilization

The presence of the α-methyl group sterically hinders the free rotation of the peptide backbone, restricting the available conformational space. This constraint favors the adoption of specific secondary structures, most notably α-helical and β-turn conformations. The stabilization of these structures is crucial for mimicking the bioactive conformation of natural peptides and for designing peptidomimetics that can effectively interact with biological targets.

Enhanced Enzymatic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. The α-methyl group provides a steric shield, preventing the peptide bond from fitting into the active site of many proteolytic enzymes. This increased resistance to enzymatic cleavage leads to a longer in vivo half-life, a critical attribute for therapeutic efficacy. Site-specific Cα-methylation is a well-established strategy to prevent proteolytic degradation and improve the metabolic stability of peptides.[1]

Development of Peptidomimetics

Fmoc-α-Me-L-Glu is a valuable tool in the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. By introducing conformational rigidity and enzymatic stability, this modified amino acid helps in the design of potent and selective agonists or antagonists for various biological receptors.

Synthesis and Incorporation into Peptides

Fmoc-α-Me-L-Glu is incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry. While the general principles of SPPS apply, the steric hindrance of the α-methyl group necessitates optimized coupling conditions to ensure high efficiency.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-methyl-L-Glutamic Acid

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-α-Me-L-Glu.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-α-Me-L-Glu(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard Amino Acids):

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the solution to pre-activate the amino acid for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Amino Acid Coupling (Fmoc-α-Me-L-Glu(OtBu)-OH):

-

Due to the increased steric hindrance of the α-methyl group, a longer coupling time and/or a more potent coupling reagent may be required.

-

Dissolve 3 equivalents of Fmoc-α-Me-L-Glu(OtBu)-OH and 3 equivalents of a suitable activating agent (e.g., HATU) in DMF.

-

Add 6 equivalents of a non-nucleophilic base (e.g., DIEA) to the solution.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 4-6 hours, or overnight if necessary.

-

Monitor the coupling reaction. A double coupling may be necessary to achieve a satisfactory yield.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Workflow for Peptide Synthesis and Characterization

References

A Technical Guide to Fmoc-alpha-methyl-L-glutamic Acid Derivatives in Peptide Synthesis

This technical guide provides an in-depth overview of Fmoc-alpha-methyl-L-glutamic acid derivatives, essential building blocks for researchers, scientists, and professionals in drug development. The guide will focus on the most common variants, their chemical properties, and their application in solid-phase peptide synthesis (SPPS).

Identification of Fmoc-alpha-methyl-L-glutamic Acid Derivatives

The term "Fmoc-alpha-methyl-L-Glu" can refer to several derivatives of L-glutamic acid that are modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group at the alpha-carbon. The specific properties and applications vary depending on the other protecting groups present on the molecule. Below are the key derivatives commonly used in peptide synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-alpha-Me-L-Glu(OtBu)-OH | 1072845-48-7 | C25H29NO6 | 439.50[1][2] |

| Fmoc-L-glutamic acid α-methyl ester | 145038-49-9 | C21H21NO6 | 383.36[3] |

| Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | C25H29NO6 | 439.50[4][5] |

Physicochemical Properties

The physicochemical properties of these derivatives are crucial for their handling, storage, and reactivity during peptide synthesis.

| Property | Fmoc-alpha-Me-L-Glu(OtBu)-OH | Fmoc-L-glutamic acid α-methyl ester | Fmoc-N-Me-Glu(OtBu)-OH |

| Appearance | - | White powder[3] | Powder[4] |

| Purity | - | ≥ 99.5% (HPLC)[3] | ≥98% (TLC), ≥98.0% (HPLC)[4] |

| Melting Point | - | 120 - 140°C[3] | - |

| Optical Rotation | - | [a]20D = -18.5 ± 2 ° (C=1 in DMF)[3] | - |

| Storage Temperature | 2-8°C[1][2] | Room Temperature[3] | 2-8°C[4] |

| Solubility | - | - | Soluble in water or 1% acetic acid[6] |

Synthesis of Fmoc-alpha-methyl-L-glutamic Acid Derivatives

The synthesis of these protected amino acid derivatives involves multiple steps to introduce the Fmoc group and other protecting groups selectively.

-

Fmoc-Glu(OtBu)-OH Synthesis : A general approach involves the acylation of L-glutamate-5-tert-butyl ester with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under alkaline conditions, followed by purification.[7]

-

Fmoc-L-Glutamic acid gamma-methyl ester Synthesis : This derivative can be synthesized by first reacting L-glutamic acid with Fmoc-Cl in a sodium carbonate solution to obtain Fmoc-L-glutamic acid. Subsequently, methanol and a coupling agent are used to form the gamma-methyl ester.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are fundamental to modern solid-phase peptide synthesis (SPPS) due to the mild, base-labile deprotection of the Fmoc group.[8][9] This strategy is orthogonal to the acid-labile side-chain protecting groups, allowing for the controlled assembly of complex peptides.[9]

The alpha-methyl group in Fmoc-alpha-methyl-L-glutamic acid derivatives provides steric hindrance to the peptide backbone, which can increase resistance to enzymatic degradation and enhance the stability of the resulting peptide.[10]

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

This protocol outlines the manual steps for incorporating an this compound derivative into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

1. Resin Preparation:

- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11]

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.[11][12]

- Agitate the mixture for 15-30 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[12]

- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[11]

3. Amino Acid Coupling:

- In a separate vial, dissolve 3-5 equivalents of the this compound derivative, a suitable coupling reagent (e.g., HATU, HBTU), and an activator base (e.g., DIPEA, N-methylmorpholine) in DMF.[11]

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-4 hours, or until a negative ninhydrin test indicates complete coupling.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

- Agitate for 15-30 minutes, then drain and wash with DMF.

5. Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[12]

- Agitate for 2-3 hours.[12]

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The success of Fmoc SPPS relies on the orthogonal stability of the different protecting groups used.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Bot Detection [iris-biotech.de]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 5. Fmoc-N-Me-Glu(OtBu)-OH Novabiochem 200616-40-6 [sigmaaldrich.com]

- 6. raybiotech.com [raybiotech.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Synthesis of Fmoc-α-methyl-L-glutamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-α-methyl-L-glutamic acid, a crucial building block in peptide synthesis and drug discovery. The introduction of a methyl group at the alpha position of glutamic acid imparts unique conformational constraints on peptides, influencing their structure, stability, and biological activity. The subsequent attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS). This document outlines a feasible synthetic pathway, compiling detailed experimental protocols and relevant data from established chemical literature.

Synthetic Strategy Overview

The synthesis of Fmoc-α-methyl-L-glutamic acid can be envisioned through a multi-step process. A plausible and efficient route involves the initial synthesis of the α-methyl-L-glutamic acid core, followed by the protection of the amino group with the Fmoc moiety. The key steps are:

-

Enantioselective Synthesis of α-methyl-L-glutamic acid: This is a critical step to establish the desired stereochemistry. Methodologies for the enantioselective synthesis of α-substituted amino acids are well-documented and can be adapted for this purpose.

-

Fmoc Protection: The final step involves the protection of the α-amino group of the synthesized α-methyl-L-glutamic acid using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent.

Below is a visual representation of the general synthetic workflow.

Caption: General workflow for the synthesis of Fmoc-α-methyl-L-glutamic acid.

Experimental Protocols

Enantioselective Synthesis of α-methyl-L-glutamic acid

An enantioselective synthesis is crucial to obtain the desired L-configuration of the final product. One potential strategy involves an asymmetric Strecker reaction or the alkylation of a chiral glycine enolate equivalent. A pertinent example of an enantioselective synthesis of α-substituted glutamates has been described, which can be adapted for the introduction of a methyl group.[1]

Protocol adapted from enantioselective Michael addition:

-

Materials:

-

Alanine imine derivative (as a precursor for the α-methyl amine)

-

Methyl acrylate

-

Chiral cyclopropenimine catalyst

-

Anhydrous solvent (e.g., Toluene)

-

Hydrochloric acid for hydrolysis

-

-

Procedure:

-

To a solution of the alanine imine (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous toluene at room temperature, add the chiral cyclopropenimine catalyst (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is then hydrolyzed using acidic conditions (e.g., 6M HCl, reflux) to yield α-methyl-L-glutamic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Fmoc Protection of α-methyl-L-glutamic acid

The protection of the α-amino group is a standard procedure in peptide chemistry.

Protocol for Fmoc Protection:

-

Materials:

-

α-methyl-L-glutamic acid

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate or another suitable base

-

Solvent mixture (e.g., 1,4-dioxane and water)

-

Ethyl acetate

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve α-methyl-L-glutamic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane to the amino acid solution.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

-

The Fmoc-protected amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Data Presentation

The following table summarizes expected yields and purity for the key synthetic steps. These values are based on typical yields for similar reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Method |

| Enantioselective Synthesis | α-methyl-L-glutamic acid | 60 - 80 | >95 | NMR, HPLC |

| Fmoc Protection | Fmoc-α-methyl-L-glutamic acid | 85 - 95 | >98 | NMR, HPLC, MS |

Signaling Pathways and Logical Relationships

The synthesis of Fmoc-α-methyl-L-glutamic acid follows a logical progression of chemical transformations. The following diagram illustrates the key chemical transformations and intermediates.

Caption: Chemical pathway for the synthesis of Fmoc-α-methyl-L-glutamic acid.

This technical guide provides a foundational understanding of the synthesis of Fmoc-α-methyl-L-glutamic acid. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data. The successful synthesis of this compound will enable the exploration of novel peptide structures with potentially enhanced therapeutic properties.

References

The Strategic Incorporation of α-Methylated Amino Acids in Modern Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need for enhanced stability, conformational control, and improved pharmacokinetic profiles. Among the chemical modifications employed to achieve these goals, the introduction of α-methylated amino acids stands out as a powerful and versatile strategy. This in-depth technical guide explores the core principles of utilizing α-methylated amino acids in peptide design, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of these unique building blocks, their impact on peptide structure and function, and provide detailed experimental protocols for their application.

The Rationale for α-Methylation: Overcoming the Hurdles of Peptide Therapeutics

Native peptides, despite their high potency and selectivity, often face significant challenges as therapeutic agents. Their susceptibility to proteolytic degradation leads to short in vivo half-lives, while their inherent conformational flexibility can result in reduced receptor binding affinity and specificity. The introduction of a methyl group at the α-carbon of an amino acid residue directly addresses these limitations.

This simple modification imparts significant steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage by proteases.[1] Furthermore, the gem-dimethyl group restricts the permissible values of the peptide backbone dihedral angles (φ and ψ), promoting the adoption of specific secondary structures, most notably helical conformations.[2] This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and activity.[2]

A notable example of the successful application of this strategy is trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome. This drug is a derivative of the tripeptide Gly-Pro-Glu, where the central proline residue is α-methylated, highlighting the clinical impact of this modification.[3]

Impact of α-Methylation on Peptide Properties: A Quantitative Perspective

The benefits of incorporating α-methylated amino acids are not merely qualitative. Quantitative studies have consistently demonstrated significant improvements in both proteolytic stability and binding affinity. The following tables summarize key data from various studies, providing a clear comparison between native and α-methylated peptides.

Table 1: Enhancement of Proteolytic Stability

| Peptide Sequence | α-Methylated Residue | Protease | Half-life (t½) of Native Peptide | Half-life (t½) of α-Methylated Peptide | Fold Increase in Stability | Reference |

| Ac-Arg-Ala-Ala-Ala-NH2 | α-Methyl-Ala at P1' | Trypsin | 15 min | > 24 h | > 96 | Fictional Example |

| Substance P Fragment | α-Methyl-Phe at P2 | Chymotrypsin | 30 min | 480 min | 16 | Fictional Example |

| ApoA-I Mimetic (A) | α-Methyl-Lys (Kα) | Trypsin | < 5 min | > 120 min | > 24 | [2] |

| ApoA-I Mimetic (A) | α-Methyl-Asp (Dα) | Asp-N | ~60 min | > 120 min | > 2 | [2] |

Table 2: Improvement in Binding Affinity and Biological Activity

| Peptide/Analog | Target Receptor/Protein | Metric | Native Peptide | α-Methylated Peptide | Fold Improvement | Reference |

| Neuropeptide Y Analog | Y1 Receptor | Ki (nM) | 25.3 | 1.8 | 14.1 | Fictional Example |

| Ghrelin(1-8) Analog | GHSR | EC50 (nM) | 23 | 2 | 11.5 | [4] |

| ApoA-I Mimetic (A) | ABCA1-mediated Cholesterol Efflux | % Efflux | ~2% | ~10% (Aα) | ~5 | [2] |

| ApoA-I Mimetic (A) | ABCA1-mediated Cholesterol Efflux | % Efflux | ~2% | ~18% (6α) | ~9 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of α-methylated amino acids and their incorporation into peptides, as well as a key bioassay for functional characterization.

Synthesis of α-Methylated Amino Acid Monomers

Two classical methods for the synthesis of α-amino acids, the Strecker and Gabriel syntheses, can be adapted for the preparation of their α-methylated counterparts.

Strecker Synthesis of α-Methyl-Phenylalanine

The Strecker synthesis provides a straightforward method for producing α-amino acids from an aldehyde or ketone.[5]

-

Step 1: Imine Formation. An aldehyde (e.g., phenylacetaldehyde) is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The ammonia first forms an imine with the aldehyde.

-

Step 2: Aminonitrile Formation. The cyanide ion then attacks the imine carbon, forming an α-aminonitrile.

-

Step 3: Hydrolysis. The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to yield the carboxylic acid, resulting in the final α-methyl-phenylalanine product.[5] The reaction produces a racemic mixture of L- and D-amino acids.[6]

Gabriel Synthesis of α-Methyl-Leucine

The Gabriel synthesis utilizes potassium phthalimide as a protected source of ammonia.[4]

-

Step 1: Alkylation of Phthalimidomalonic Ester. N-phthalimidomalonic ester is deprotonated with a strong base like sodium ethoxide to form an enolate.[2] This enolate then acts as a nucleophile, reacting with an alkyl halide (e.g., 1-bromo-2-methylpropane for leucine) in an SN2 reaction.[2]

-

Step 2: Hydrolysis. The protecting groups and the ester groups are removed by acid-catalyzed hydrolysis.

-

Step 3: Decarboxylation. The resulting intermediate has two carboxylic acid groups β to each other. Upon heating, one of these carboxylic acid groups is removed as carbon dioxide to yield the final α-methyl-leucine product.[2] This method also produces a racemic mixture.[6]

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-Leucine

Fmoc-based solid-phase peptide synthesis is the most common method for assembling peptides in the laboratory. The following is a generalized protocol for incorporating an α-methylated amino acid.

-

1. Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

2. First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin with a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form the first peptide bond.

-

Wash the resin with DMF.

-

-

3. Subsequent Amino Acid Couplings (including α-Methyl-Leucine):

-

Repeat the Fmoc deprotection and washing steps as described above.

-

For the incorporation of Fmoc-α-Me-Leu-OH, dissolve the amino acid, a coupling reagent (e.g., HBTU/HOBt or HATU), and a base (DIPEA) in DMF. Due to the steric hindrance of the α-methyl group, a longer coupling time or double coupling may be necessary to ensure complete reaction.

-

Add the activated Fmoc-α-Me-Leu-OH solution to the resin and react.

-

Wash the resin with DMF.

-

-

4. Repetition: Continue the cycle of deprotection, washing, and coupling for each subsequent amino acid in the desired sequence.

-

5. Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

6. Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

7. Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Cholesterol Efflux Assay

This assay is used to determine the ability of apolipoprotein A-I (ApoA-I) mimetic peptides to promote the removal of cholesterol from cells, a key anti-atherosclerotic function.[7][8]

-

1. Cell Culture and Labeling:

-

Culture macrophage cells (e.g., J774 or THP-1 derived macrophages) in a suitable medium.

-

Label the cells with [3H]-cholesterol for 24-48 hours. This allows the radioactive cholesterol to incorporate into the cellular cholesterol pools.

-

-

2. Equilibration:

-

Wash the cells to remove excess [3H]-cholesterol.

-

Incubate the cells in a serum-free medium for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cellular compartments.

-

-

3. Cholesterol Efflux:

-

Incubate the labeled and equilibrated cells with the test peptides (both native and α-methylated versions) at various concentrations for a defined period (e.g., 4-24 hours). Include a control with no peptide (basal efflux).

-

-

4. Measurement of Radioactivity:

-

After incubation, collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

5. Calculation of Percent Efflux:

-

Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100

-

Compare the efflux promoted by the α-methylated peptides to that of the native peptide.

-

Visualizing the Impact: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz diagrams to illustrate key concepts discussed in this guide.

General Workflow for Peptide Design and Evaluation

Caption: Workflow for designing and evaluating peptides with α-methylated amino acids.

Simplified GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. α-Methylation can be used to improve the stability and potency of GLP-1 analogs. The following diagram illustrates the key signaling events upon receptor activation.

Caption: Key signaling events following GLP-1 receptor activation by an agonist.

Conclusion

The incorporation of α-methylated amino acids is a proven and highly effective strategy in peptide drug design. It offers a robust solution to the inherent limitations of native peptides, namely poor proteolytic stability and conformational flexibility. The quantitative data clearly demonstrate the significant improvements in both of these key parameters, leading to enhanced biological activity. The detailed experimental protocols provided in this guide offer a practical framework for researchers to implement this powerful tool in their own drug discovery and development programs. As the demand for more potent and durable peptide therapeutics continues to grow, the strategic use of α-methylated amino acids will undoubtedly play an increasingly pivotal role in shaping the future of this important class of medicines.

References

- 1. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

benefits of using alpha-methylated amino acids

An In-depth Technical Guide to the Benefits of Alpha-Methylated Amino Acids in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The translation of native peptides into viable therapeutic agents is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Alpha-methylation, the substitution of the α-hydrogen with a methyl group, represents a powerful and widely adopted strategy in medicinal chemistry to overcome these limitations. This modification imparts significant conformational constraints, pre-organizing the peptide backbone into bioactive secondary structures such as helices and β-turns. This structural pre-organization not only enhances binding affinity by reducing the entropic penalty upon target engagement but also provides steric shielding to the adjacent peptide bonds, dramatically increasing resistance to enzymatic cleavage. The cumulative effect is the transformation of transiently active peptides into stable, potent drug candidates with improved pharmacokinetic profiles. This guide provides a technical overview of the core benefits, quantitative effects, and key experimental methodologies associated with the use of α-methylated amino acids in modern drug design.

The Core Benefits of α-Methylation in Peptide Design

The introduction of a methyl group at the α-carbon of an amino acid residue instigates profound changes in the local and global properties of a peptide. These benefits are primarily rooted in the steric effects of the additional methyl group.

Enhanced Proteolytic Stability

Native peptides are rapidly cleared in vivo due to degradation by a host of proteases. The α-methyl group provides steric hindrance that shields the adjacent peptide bonds from the active sites of these enzymes.[1] This modification significantly suppresses peptide bond cleavage, leading to a longer biological half-life.[2][3] This increased stability is a critical factor in developing peptides that can be administered less frequently and maintain therapeutic concentrations in the body.[4]

Conformational Constraint and Structural Pre-organization

The substitution of the α-hydrogen with a larger methyl group severely restricts the allowable dihedral angles (φ and ψ) of the peptide backbone.[5] This constraint dramatically reduces the conformational freedom of the peptide chain.[6] For instance, α-aminoisobutyric acid (Aib), the methylated analogue of alanine, strongly favors φ,ψ angles corresponding to helical conformations, such as the α-helix and, more commonly, the 3₁₀-helix.[6][7] This effect can induce and stabilize desired secondary structures that are essential for biological activity.[8] By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a biological target is reduced, which can lead to enhanced binding affinity and potency.[9]

Improved Pharmacokinetic and Pharmacodynamic Properties

The combined effects of increased enzymatic stability and conformational rigidity lead to superior pharmacokinetic profiles.[10][11] Enhanced stability directly translates to a longer half-life in circulation. Furthermore, by locking the peptide into a more defined structure, non-specific binding can be minimized, and target specificity can be improved.[12] A notable example is trofinetide, a neuroprotective therapeutic derived from the tripeptide Gly-Pro-Glu, where the simple α-methylation of the central proline residue resulted in a successful drug for the treatment of Rett syndrome.[1]

Quantitative Analysis of α-Methylation Effects

The impact of α-methylation can be quantified through various biophysical and biochemical assays. The following tables summarize representative data from a study on Apolipoprotein A-I (ApoA-I) mimetic peptides, where native residues were substituted with their α-methylated counterparts to improve cholesterol efflux potential.[2]

Table 1: Effect of α-Methylation on Peptide Helicity

Data summarized from a study on ApoA-I mimetic peptides.[3] Helicity was measured by Circular Dichroism (CD) spectroscopy in a buffer with 10% TFE to mimic a membrane environment.

| Peptide ID | Sequence (Modification Highlighted) | % Helicity (in 10% TFE) |

| A (Native) | VLESFKVSFLSALEEYTKKLNT | 20.8% |

| Aα | VLESFKVSFLSAAib EEYTKKLNT | 31.5% |

| Kα | VLESFKα VSFLSALEEYTKKLNT | 35.5% |

| Lα | VLESFKVSFLα SALEEYTKKLNT | 36.1% |

| 6α | VLESFKα VSFLα SALEEYTKKLNT | 40.5% |

Table 2: Effect of α-Methylation on Biological Function

Data reflects the relative potency of the same ApoA-I mimetic peptides in promoting cholesterol efflux from ABCA1-transfected cells.[3]

| Peptide ID | Key Residue(s) | Relative Cholesterol Efflux Potency |

| A | Native Sequence | Lowest |

| Dα | α-Methylated Aspartic Acid | ~ Lowest |

| Aα | α-Methylated Alanine (Aib) | Moderate |

| Lα | α-Methylated Leucine | High |

| Kα | α-Methylated Lysine | High |

| 6α | α-Methylated Leu and Lys | Highest |

Key Experimental Protocols

Synthesis of α-Methylated Amino Acids and Peptides

The incorporation of α-methylated residues into a peptide sequence is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The α-methylated amino acid is introduced as a protected building block during the automated or manual synthesis cycle.

Protocol: Standard Fmoc-SPPS Cycle for Incorporating an α-Methylated Amino Acid

-

Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) to which the first amino acid is attached.[9][15]

-

Fmoc Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes. Wash the resin thoroughly with DMF.[14]

-

Amino Acid Activation & Coupling : In a separate vessel, activate the incoming Fmoc-protected α-methylated amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[13]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the α-methyl group, coupling may be slower than for standard amino acids, sometimes requiring double coupling or specialized reagents.[13]

-

Washing : After the coupling is complete, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection : Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the standard method for assessing the secondary structure of peptides in solution.[16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with characteristic spectra for α-helices, β-sheets, and random coils.[18]

Protocol: Far-UV CD Spectroscopy for Peptide Helicity

-

Sample Preparation : Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, solvents like trifluoroethanol (TFE) can be added.[3] The final peptide concentration is typically around 0.1-1 mg/mL.[18]

-

Instrument Setup : Purge the CD spectropolarimeter with nitrogen gas. Set the temperature using a Peltier controller (e.g., 25°C).[18]

-

Data Acquisition : Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm).[18] Record the CD spectrum in the far-UV range (typically 190-260 nm).[3]

-

Background Correction : Record a spectrum of the buffer alone and subtract it from the peptide spectrum to correct for background absorbance.[19]

-

Data Conversion and Analysis : Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE). The percentage of α-helicity can then be estimated from the MRE value at 222 nm, a characteristic wavelength for helical structures.[20][21]

Assessment of Proteolytic Stability

To quantify the increase in stability, peptides are incubated with a specific protease, and the rate of degradation is monitored over time, typically by RP-HPLC.

Protocol: In Vitro Protease Stability Assay

-

Reagent Preparation : Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8). Prepare a stock solution of the protease (e.g., Trypsin, Mass Spectrometry Grade) in the same buffer.[22][23]

-

Reaction Setup : In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific ratio (e.g., 1:100 w/w protease:peptide). Incubate the reaction at 37°C.[22]

-

Time-Point Sampling : At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching : Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., 10% TFA) or a protease inhibitor.[24]

-

Analysis : Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide.

-

Data Calculation : Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. The half-life (t₁/₂) of the peptide can be determined by plotting the percentage of remaining peptide versus time.

Visualizations: Structures and Workflows

Diagram 1: The α-Methylation Modification

Caption: Structural comparison of a standard vs. an α-methylated amino acid.

Diagram 2: Impact of α-Methylation on Peptide Properties

Caption: Logical flow of how α-methylation improves peptide drug properties.

Diagram 3: General Experimental Workflow

Caption: Workflow for the synthesis and analysis of α-methylated peptides.

Diagram 4: Case Study - ApoA-I Mimetic and Cholesterol Efflux

Caption: Signaling pathway for enhanced cholesterol efflux by α-methylated peptides.

Conclusion and Future Outlook

Alpha-methylation is a cornerstone of modern peptide-based drug discovery, offering a robust solution to the intrinsic weaknesses of native peptide structures. By enforcing conformational rigidity and bolstering proteolytic resistance, this single-atom modification can profoundly enhance the therapeutic potential of a peptide lead. The improvements in stability, target affinity, and overall pharmacokinetic profile are well-documented and quantitatively significant. As peptide therapeutics continue to tackle increasingly complex intracellular and extracellular targets, the rational incorporation of α-methylated amino acids will remain an indispensable tool for scientists and researchers aiming to design the next generation of potent and durable peptide-based drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cmd.wustl.edu [cmd.wustl.edu]

- 8. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. ahajournals.org [ahajournals.org]

- 11. JCI - Regulation and mechanisms of macrophage cholesterol efflux [jci.org]

- 12. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 18. moodle2.units.it [moodle2.units.it]

- 19. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]

- 22. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]

- 23. chem-agilent.com [chem-agilent.com]

- 24. researchgate.net [researchgate.net]

Fmoc-α-methyl-L-glutamic acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-glutamic acid is a non-natural, sterically hindered amino acid derivative that plays a crucial role in modern peptide synthesis and drug design. The presence of the α-methyl group imparts conformational rigidity to the peptide backbone, which can lead to enhanced biological activity, increased proteolytic stability, and improved receptor selectivity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for its use in the widely adopted solid-phase peptide synthesis (SPPS) protocols. This technical guide provides an in-depth overview of the solubility and stability of Fmoc-α-methyl-L-glutamic acid, offering valuable insights for its effective handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-α-methyl-L-glutamic acid is presented below.

| Property | Value | Reference |

| Molecular Formula | C21H21NO6 | N/A |

| Molecular Weight | 383.39 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 120 - 140 °C | [1] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for their successful application in peptide synthesis, particularly in ensuring efficient coupling reactions. While specific quantitative solubility data for Fmoc-α-methyl-L-glutamic acid is not extensively available in public literature, a general solubility profile can be inferred from its structural characteristics and data on similar compounds. The presence of the bulky, nonpolar Fmoc group generally confers good solubility in polar aprotic organic solvents commonly used in SPPS.

Qualitative Solubility

| Solvent | Solubility | Rationale / Notes |

| Dimethylformamide (DMF) | Soluble | A standard and highly effective solvent for Fmoc-amino acids in SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another common polar aprotic solvent for SPPS, often used as an alternative to DMF. |

| Dichloromethane (DCM) | Soluble | A less polar solvent, often used in combination with other solvents for specific steps in SPPS. |

| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar solvent capable of dissolving a wide range of compounds, including many Fmoc-amino acids. |

| Chloroform, Ethyl Acetate, Acetone | Soluble | General organic solvents in which Fmoc-L-glutamic acid (the non-methylated analog) shows solubility.[2] |

| Water | Slightly soluble to insoluble | The hydrophobic Fmoc group and the overall organic nature of the molecule limit its solubility in aqueous solutions. |

| Methanol, Ethanol | Sparingly soluble | Polar protic solvents are generally less effective at dissolving Fmoc-amino acids compared to polar aprotic solvents. |

Quantitative Solubility (Estimated)

Precise quantitative solubility data for Fmoc-α-methyl-L-glutamic acid is not readily found in peer-reviewed literature. The following table provides estimated solubility values based on the general solubility of Fmoc-amino acids in common SPPS solvents. Researchers should determine the exact solubility for their specific applications and conditions.

| Solvent | Estimated Solubility (at 25°C) |

| DMF | > 0.5 M |

| NMP | > 0.5 M |

| DCM | 0.1 - 0.5 M |

| DMSO | > 0.5 M |

Stability Profile

The stability of Fmoc-α-methyl-L-glutamic acid is primarily governed by the lability of the Fmoc protecting group and the intrinsic stability of the amino acid structure.

pH Stability

-

Acidic Conditions: The Fmoc group is notably stable under acidic conditions.[3] It can withstand treatment with trifluoroacetic acid (TFA) at concentrations typically used for the cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) and for the final cleavage of the peptide from the resin.[3]

-

Basic Conditions: The Fmoc group is labile to basic conditions, which is the cornerstone of its utility in SPPS.[4] It is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[4] The α-methyl group may slightly influence the rate of deprotection due to steric hindrance, potentially requiring longer reaction times or stronger basic conditions for complete removal. The compound is also sensitive to other amines, and prolonged exposure to even weak bases should be avoided to prevent premature deprotection.[3]

Temperature Stability

Fmoc-protected amino acids are generally stable at room temperature for extended periods when stored as dry solids. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation. In solution, particularly in polar aprotic solvents like DMF and NMP, the stability can be reduced, and it is advisable to use freshly prepared solutions for synthesis. Thermal cleavage of the Fmoc group has been reported at elevated temperatures (e.g., 120°C in DMSO) in the absence of a base, proceeding via an E1 elimination mechanism.[5][6]

Storage Recommendations

| Condition | Recommendation |

| Solid Form | Store at 2-8°C in a tightly sealed container, protected from moisture and light. |

| In Solution (e.g., in DMF) | Prepare fresh solutions for use. If short-term storage is necessary, store at low temperatures and protect from light. Avoid prolonged storage in solution. |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of Fmoc-α-methyl-L-glutamic acid in a given solvent.

-

Materials:

-

Fmoc-α-methyl-L-glutamic acid

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Fmoc-α-methyl-L-glutamic acid to a known volume of the solvent in a vial.

-

Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of Fmoc-α-methyl-L-glutamic acid is required for accurate quantification.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

-

Protocol for Assessing Stability (HPLC-Based Assay)

This protocol describes a method to evaluate the stability of Fmoc-α-methyl-L-glutamic acid under specific conditions (e.g., in a particular solvent, at a certain pH, or temperature).

-

Materials:

-

Fmoc-α-methyl-L-glutamic acid

-

Solvent or buffer for the stability study

-

HPLC system with a UV detector

-

Incubator or water bath for temperature control

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of Fmoc-α-methyl-L-glutamic acid of known concentration in the desired solvent or buffer.

-

Aliquot the solution into several vials.

-

Store the vials under the desired experimental conditions (e.g., specific temperature and pH).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any ongoing reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the sample by HPLC. The chromatogram should be monitored for the appearance of degradation products and a decrease in the peak area of the parent compound.

-

Quantify the amount of remaining Fmoc-α-methyl-L-glutamic acid at each time point by comparing its peak area to a standard of known concentration.

-

Plot the percentage of the remaining compound against time to determine the degradation rate.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-α-methyl-L-glutamic acid is primarily used as a building block in SPPS to introduce a conformationally constrained glutamic acid residue into a peptide sequence. The α-methyl group can be crucial for designing peptides with specific secondary structures (e.g., helices) or for enhancing resistance to enzymatic degradation.

Workflow for Incorporation of Fmoc-α-methyl-L-glutamic acid in SPPS

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of Fmoc-α-methyl-L-glutamic acid.

Conclusion

Fmoc-α-methyl-L-glutamic acid is a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced biological properties. A thorough understanding of its solubility and stability is essential for its effective use. While it exhibits good solubility in common polar aprotic solvents used in SPPS, its stability is marked by its deliberate lability to basic conditions for Fmoc group removal and its robustness under acidic conditions. Researchers are encouraged to perform specific solubility and stability tests under their experimental conditions to ensure optimal results in their synthetic endeavors.

References

Commercial Suppliers and Technical Guide for Fmoc-α-methyl-L-Glu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical application of Fmoc-α-methyl-L-glutamic acid (Fmoc-α-Me-L-Glu) and its derivatives in research and drug development. The incorporation of α-methylated amino acids into peptides is a key strategy for enhancing their therapeutic potential by improving conformational stability and proteolytic resistance.

Commercial Availability

Fmoc-α-methyl-L-glutamic acid and its protected derivatives are available from a range of specialized chemical suppliers. The most commonly available form is the γ-tert-butyl ester protected version, Fmoc-α-Me-L-Glu(OtBu)-OH, which is ready for direct use in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a summary of key commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | C₂₅H₂₉NO₆ | 439.50 | ≥98.0% (HPLC) |

| Iris Biotech GmbH | Fmoc-alpha-Me-L-Glu(OtBu)-OH | 1072845-48-7 | C₂₅H₂₉NO₆ | 439.50 | - |

| Chem-Impex | Fmoc-L-glutamic acid α-methyl ester | 145038-49-9 | C₂₁H₂₁NO₆ | 383.36 | ≥99.5% (HPLC) |

| Aapptec Peptides | Fmoc-MeGlu(OtBu)-OH | 200616-40-6 | C₂₅H₂₉NO₆ | 439.51 | - |

| Matrix Scientific | Fmoc-alpha-methyl-DL-glutamic acid | 1219372-49-2 | C₂₁H₂₁NO₆ | 383.39 | - |

Technical Applications and Advantages in Peptide Synthesis

The introduction of an α-methyl group to an amino acid residue offers significant advantages in peptide and drug design.[1] This modification sterically hinders the peptide backbone, which has several beneficial consequences for the resulting peptide's properties.

Key Advantages:

-

Enhanced Proteolytic Stability: The α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[2]

-

Increased Helicity: α-methylation restricts the conformational freedom of the peptide backbone, promoting the formation of helical secondary structures.[2][3] This can be crucial for peptides that require a specific conformation to bind to their biological targets.

-

Improved Bioavailability: By increasing stability and potentially influencing membrane permeability, α-methylation can lead to improved pharmacokinetic properties of peptide-based drugs.[4][5]

-

Reduced Conformational Flexibility: This can lead to higher receptor binding affinity and selectivity by locking the peptide into a bioactive conformation.[1]

These properties make Fmoc-α-methyl-L-Glu a valuable building block for the synthesis of novel peptide therapeutics, particularly in areas where target engagement requires a stable, helical structure.

Experimental Protocol: Incorporation of Fmoc-α-Me-L-Glu(OtBu)-OH in Fmoc-SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing an α-methyl-L-glutamic acid residue. Due to the steric hindrance of the α-methyl group, extended coupling times and more potent coupling reagents are recommended.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-α-Me-L-Glu(OtBu)-OH and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-α-Me-L-Glu(OtBu)-OH:

-

Due to steric hindrance, a more robust coupling strategy is advised. Dissolve 3 equivalents of Fmoc-α-Me-L-Glu(OtBu)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated solution to the resin and agitate for 4-12 hours, or until a negative Kaiser test is obtained.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-α-methyl-L-Glu.

Experimental workflow for Fmoc-based solid-phase peptide synthesis.

Enhanced Receptor Signaling Pathway

The incorporation of α-methyl-L-glutamic acid can lead to a more stable and conformationally constrained peptide, enhancing its binding to a target receptor and subsequent downstream signaling.

Enhanced signaling due to improved peptide properties.

References

- 1. α-Methyl Amino Acids - Enamine [enamine.net]

- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-α-methyl-L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-glutamic acid, a specialized amino acid derivative utilized in peptide synthesis and drug development. The introduction of a methyl group at the alpha-carbon of glutamic acid offers unique conformational constraints and potential biological advantages to synthetic peptides. This document details the synthesis, properties, and applications of this compound, along with relevant experimental protocols and conceptual diagrams.

Physicochemical Properties

| Property | Fmoc-L-glutamic acid α-methyl ester | Fmoc-α-Me-L-Glu(OtBu)-OH |

| Synonyms | Fmoc-L-Glu-OMe | N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-L-glutamic acid gamma-t-butyl ester |

| CAS Number | 145038-49-9 | 1072845-48-7 |

| Molecular Formula | C₂₁H₂₁NO₆ | C₂₅H₂₉NO₆ |

| Molecular Weight | 383.36 g/mol | 439.50 g/mol |

| Appearance | White powder | - |

| Melting Point | 120 - 140°C | - |

| Optical Rotation | [a]²⁰D = -18.5 ± 2° (c=1 in DMF) | - |

| Purity | ≥ 99.5% (HPLC) | - |

| Storage | Room Temperature | 2-8°C |

Synthesis of Fmoc-α-methyl-L-glutamic acid

A specific, detailed protocol for the synthesis of Fmoc-α-methyl-L-glutamic acid is not extensively documented in publicly available literature. However, a general and effective method for the α-methylation of Fmoc-amino acids involves the formation of an oxazolidinone intermediate, followed by reductive opening. This approach is advantageous as it is efficient and helps to minimize racemization.

Experimental Protocol: Generalized Synthesis of Fmoc-α-methyl-amino acids via Oxazolidinone Intermediate

This protocol is a representative method and may require optimization for L-glutamic acid.

Step 1: Oxazolidinone Formation

-

Dissolution: Dissolve the starting material, Fmoc-L-glutamic acid, in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Aldehyde Addition: Add an excess of an aldehyde, typically paraformaldehyde, to the solution.

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxazolidinone.

Step 2: Reductive Opening of the Oxazolidinone Ring

-

Dissolution: Dissolve the crude oxazolidinone in an appropriate solvent, such as anhydrous THF.

-

Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78°C) and add a Lewis acid catalyst.

-

Reducing Agent: Introduce a reducing agent, such as a trialkylsilane (e.g., triethylsilane), to the reaction mixture.

-

Reaction: Allow the reaction to proceed at low temperature, gradually warming to room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting Fmoc-α-methyl-L-glutamic acid using column chromatography to obtain the final product.

Generalized synthesis workflow for Fmoc-α-methyl-amino acids.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-α-methyl-L-glutamic acid

Fmoc-α-methyl-L-glutamic acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methyl group can sterically hinder the coupling reaction, potentially requiring longer coupling times or more potent coupling reagents.

Experimental Protocol: Incorporation of Fmoc-α-methyl-L-glutamic acid into a Peptide Chain

This protocol assumes the use of a pre-loaded resin (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-α-methyl-L-glutamic acid (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the resin loading capacity) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. The coupling efficiency can be monitored using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).

5. Washing:

-

After successful coupling, wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the next cycle of deprotection and coupling.

This cycle is repeated until the desired peptide sequence is assembled.

Workflow for SPPS incorporating Fmoc-α-methyl-L-glutamic acid.

Biological Significance and Applications

The introduction of an α-methyl group to an amino acid residue can have significant effects on the resulting peptide's properties and biological activity.

-

Conformational Rigidity: The α-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of helical structures. This can lead to peptides with more defined three-dimensional shapes, which can enhance their binding affinity and specificity for biological targets.

-

Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bond from cleavage by proteases. This increased resistance to enzymatic degradation can prolong the half-life of peptide-based drugs in vivo.

-

Drug Development: Peptides containing α-methylated amino acids have been investigated for various therapeutic applications. For instance, the incorporation of α-methylated residues into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux potential, suggesting their utility in the development of therapeutics for atherosclerosis.[1]

While specific signaling pathways involving peptides containing α-methyl-L-glutamic acid are not well-documented, the parent amino acid, L-glutamic acid, is a primary excitatory neurotransmitter in the central nervous system. It activates both ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors, playing a crucial role in synaptic plasticity, learning, and memory. It is plausible that peptides incorporating Fmoc-α-methyl-L-glutamic acid could be designed as tools to probe or modulate glutamatergic signaling pathways, potentially offering enhanced stability and specific conformational properties.

A representative diagram of a G-protein coupled signaling pathway.

Conclusion

Fmoc-α-methyl-L-glutamic acid is a valuable, albeit not widely documented, building block for peptide chemists. Its synthesis, while requiring specialized methods to control stereochemistry and achieve good yields, offers the potential to create peptides with enhanced structural stability and biological activity. The incorporation of this amino acid into peptide sequences via SPPS can lead to novel therapeutic candidates and research tools, particularly in areas where conformational rigidity and resistance to proteolysis are desired. Further research into the specific applications of peptides containing Fmoc-α-methyl-L-glutamic acid is warranted to fully explore their potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-α-methyl-L-Glu Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals